N-cycloheptyl-2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]acetamide
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Overview
Description
N-CYCLOHEPTYL-2-(3-CYCLOHEXANECARBONYL-1H-INDOL-1-YL)ACETAMIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that combines a cycloheptyl group, a cyclohexanecarbonyl group, and an indole moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOHEPTYL-2-(3-CYCLOHEXANECARBONYL-1H-INDOL-1-YL)ACETAMIDE typically involves multiple steps, starting with the preparation of the indole nucleus. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H₃PO₂), and triethylamine (Et₃N) under reflux in 1-propanol can yield the indole intermediate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-CYCLOHEPTYL-2-(3-CYCLOHEXANECARBONYL-1H-INDOL-1-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic substitution reactions can occur at the indole nucleus due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
N-CYCLOHEPTYL-2-(3-CYCLOHEXANECARBONYL-1H-INDOL-1-YL)ACETAMIDE has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial activities.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-CYCLOHEPTYL-2-(3-CYCLOHEXANECARBONYL-1H-INDOL-1-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . The compound may exert its effects through modulation of enzyme activity, receptor binding, and alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dihydro-1H-indol-5-yl)cyclopentanecarboxamide
- 2-(4-benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl]ethanone
Uniqueness
N-CYCLOHEPTYL-2-(3-CYCLOHEXANECARBONYL-1H-INDOL-1-YL)ACETAMIDE is unique due to its specific combination of cycloheptyl and cyclohexanecarbonyl groups attached to the indole nucleus. This unique structure may confer distinct biological activities and chemical properties compared to other indole derivatives.
Properties
Molecular Formula |
C24H32N2O2 |
---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
N-cycloheptyl-2-[3-(cyclohexanecarbonyl)indol-1-yl]acetamide |
InChI |
InChI=1S/C24H32N2O2/c27-23(25-19-12-6-1-2-7-13-19)17-26-16-21(20-14-8-9-15-22(20)26)24(28)18-10-4-3-5-11-18/h8-9,14-16,18-19H,1-7,10-13,17H2,(H,25,27) |
InChI Key |
VYARLZRITRVGEB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CN2C=C(C3=CC=CC=C32)C(=O)C4CCCCC4 |
Origin of Product |
United States |
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